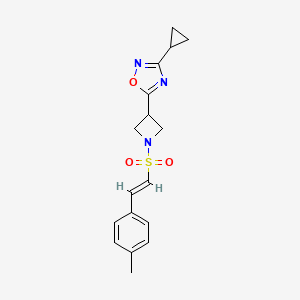
(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-cyclopropyl-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This document reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Cyclopropyl group : Contributes to its unique pharmacological properties.
- Azetidine ring : Enhances interaction with biological targets.
- Oxadiazole moiety : Known for diverse biological activities.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its effectiveness against various pathogens and cancer cell lines.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:
- Bactericidal Effects : The compound showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). This is attributed to the presence of the oxadiazole ring, which enhances membrane permeability and disrupts bacterial cell wall synthesis .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cytotoxicity Against Cancer Cell Lines : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values suggest potent activity compared to standard chemotherapeutics .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The oxadiazole moiety may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Disruption of Cellular Membranes : The lipophilicity of the cyclopropyl group enhances membrane penetration, leading to cell lysis in microbial cells.
- Apoptosis Induction : In cancer cells, the compound appears to trigger apoptotic pathways, leading to increased cell death.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Chawla et al., various oxadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that the introduction of sulfonyl groups significantly enhanced the antibacterial properties of the compounds. Notably, this compound was among the most effective against resistant strains .
Case Study 2: Cytotoxicity Profile
Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. Results showed that it not only inhibited cell growth but also enhanced apoptosis markers in treated cells. This suggests potential for development into a therapeutic agent for cancer treatment .
属性
IUPAC Name |
3-cyclopropyl-5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-2-4-13(5-3-12)8-9-24(21,22)20-10-15(11-20)17-18-16(19-23-17)14-6-7-14/h2-5,8-9,14-15H,6-7,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBVLVPRJGVOJJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













